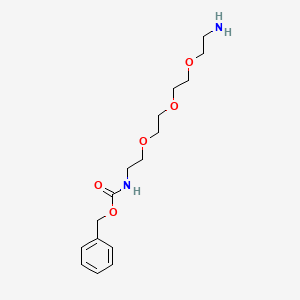
CbzNH-PEG3-CH2CH2NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CbzNH-PEG3-CH2CH2NH2, also known as benzyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate, is a polyethylene glycol (PEG) derivative. This compound contains a benzyl (Cbz) protecting group at one end and a free amine group at the other end. The hydrophilic PEG spacer increases the water solubility of the compound in aqueous media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CbzNH-PEG3-CH2CH2NH2 is synthesized through a series of chemical reactions involving the coupling of PEG derivatives with benzyl carbamate. The amino group reacts with carboxylic acids and activated esters to form an amide bond. The benzyl protecting group can be removed via hydrogenolysis to form a free amine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process typically includes purification steps such as crystallization or chromatography to achieve a purity of ≥95% .
Analyse Chemischer Reaktionen
Types of Reactions
CbzNH-PEG3-CH2CH2NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes) to form amide bonds
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to yield a free amine
Common Reagents and Conditions
Carboxylic Acids and Activated Esters: Used for amide bond formation.
Hydrogenolysis Conditions: Typically involves the use of hydrogen gas and a palladium catalyst to remove the benzyl protecting group
Major Products Formed
Wissenschaftliche Forschungsanwendungen
CbzNH-PEG3-CH2CH2NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of CbzNH-PEG3-CH2CH2NH2 involves its ability to form stable amide bonds with carboxylic acids and activated esters. The PEG spacer increases the solubility of the compound in aqueous media, facilitating its use in various applications. The benzyl protecting group can be removed to expose the free amine, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminooxy-PEG3-NH-Boc: Contains an aminooxy group and a Boc protected amine group.
CbzNH-PEGn-CH2CH2NH2: Similar PEG derivatives with varying lengths of the PEG spacer
Uniqueness
CbzNH-PEG3-CH2CH2NH2 is unique due to its specific PEG spacer length and the presence of both a benzyl protecting group and a free amine group. This combination allows for versatile applications in bioconjugation, drug delivery, and material science .
Eigenschaften
IUPAC Name |
benzyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c17-6-8-20-10-12-22-13-11-21-9-7-18-16(19)23-14-15-4-2-1-3-5-15/h1-5H,6-14,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGORDLYOYIQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














